(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride
Description
(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluoroethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
(1R)-1-[4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-8(12)9-2-4-10(5-3-9)13-7-6-11;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLPWBKUBLEWHF-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCF)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OCCF)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-Fluoroethoxy)benzaldehyde and (1R)-1-phenylethanamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate product.
Reduction: The intermediate product is then subjected to reduction conditions to yield the desired (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Amine-Facilitated Reactions
The protonated amine in its hydrochloride form exhibits reduced nucleophilicity but can undergo deprotonation in basic conditions to release the free amine, enabling characteristic reactions:
| Reaction Type | Conditions | Products/Outcomes | Mechanistic Notes |
|---|---|---|---|
| Acylation | Acid chlorides/anhydrides | Corresponding amides | Requires deprotonation (e.g., NaOH) |
| Schiff Base Formation | Aldehydes/ketones | Imine derivatives | pH 4–7 buffer; reversible equilibrium |
| Alkylation | Alkyl halides | Secondary/tertiary amines | SN2 mechanism; steric hindrance possible |
| Salt Metathesis | Stronger acids (e.g., H2SO4) | Alternative amine salts | Driven by acid strength/solubility |
Key Insight : The hydrochloride salt enhances aqueous solubility but necessitates basic conditions for amine activation in nucleophilic reactions. Steric hindrance from the bulky aromatic group may slow alkylation/acylation kinetics compared to simpler amines .
Aromatic Ring Reactivity
The para-substituted 2-fluoroethoxy group (-OCH2F) exerts strong electron-withdrawing effects (-I) via the electronegative fluorine, directing electrophilic substitution to meta positions:
| Electrophile | Conditions | Major Product | Selectivity Rationale |
|---|---|---|---|
| Nitronium ion (HNO3) | H2SO4, 50°C | 3-Nitro derivative | Meta-directing -OCH2F group |
| Sulfur trioxide | Fuming H2SO4 | 3-Sulfo derivative | Enhanced stability of meta adducts |
| Halogens (Cl2/Br2) | FeCl3/AlCl3 catalyst | 3-Halo derivatives | Limited reactivity due to deactivation |
Experimental Limitation : Direct studies on this compound are sparse, but analogous fluoroethoxy-substituted aromatics show <10% yields in nitration due to ring deactivation .
Fluoroethoxy Group Transformations
The -OCH2F moiety undergoes limited hydrolysis under extreme conditions but participates in nucleophilic substitutions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis | 6M HCl, reflux | -OCH2F → -OH (phenol) |
| Nucleophilic Substitution | NaSH, DMF, 120°C | -OCH2F → -SCH3 (thioether) |
| Ether Cleavage | HI, 100°C | Cleavage to phenol + CH2F-I |
Stability Note : The ether linkage resists mild acidic/basic conditions but cleaves under strong nucleophiles (e.g., HI) .
Oxidation Pathways
The ethanamine chain and aromatic system show selective oxidation:
| Oxidizing Agent | Target Site | Product |
|---|---|---|
| KMnO4 (acidic) | Benzylic C-H | Ketone (via C-N bond cleavage) |
| H2O2, Fe(II) catalyst | Amine | N-Oxide |
| Ozone (O3) | Aromatic ring | Ring-opened dicarboxylic acids |
Caution : Over-oxidation risks degradation of the aromatic core, particularly under harsh conditions .
Scientific Research Applications
Synthetic Routes
The synthesis of (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride typically involves:
- Starting Materials : 4-(2-Fluoroethoxy)benzaldehyde and (1R)-1-phenylethanamine.
- Condensation Reaction : The starting materials undergo condensation in the presence of a catalyst.
- Reduction : The intermediate product is reduced to yield the desired compound.
- Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production
In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Advanced purification techniques such as recrystallization and chromatography are utilized to achieve high-purity products.
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution.
Biology
The compound is studied for its potential interactions with biological molecules. As a probe, it can help investigate the effects of fluoroethoxy groups on biological activity. Its ability to enhance binding affinity to specific receptors makes it valuable in pharmacological studies.
Medicine
In medicinal chemistry, this compound is explored for therapeutic applications due to its interaction with neurotransmitter systems. Potential areas of research include:
- Neurological Disorders : Investigating its efficacy in treating conditions like depression or anxiety.
- Cancer Treatment : Fluorinated compounds often exhibit anticancer properties; thus, this compound may enhance the efficacy of existing anticancer agents.
- Antiviral Activity : Some fluorinated compounds have shown antiviral properties, warranting further investigation into their effectiveness against specific viruses.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The fluoroethoxy group may enhance binding affinity to specific molecular targets, modulating their activity effectively.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study investigating the interactions of similar compounds with serotonin receptors demonstrated that modifications like the fluoroethoxy group can significantly enhance receptor binding affinity .
- Research into the anticancer properties of fluorinated compounds indicated that this compound could be effective against specific cancer cell lines due to its structural characteristics .
- Preliminary findings suggest potential antiviral activities against certain viruses when tested in vitro .
Mechanism of Action
The mechanism of action of (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The fluoroethoxy group can enhance binding affinity to certain receptors or enzymes, modulating their activity. The ethanamine moiety may interact with neurotransmitter systems, potentially influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[4-(2-Methoxyethoxy)phenyl]ethanamine;hydrochloride
- (1R)-1-[4-(2-Chloroethoxy)phenyl]ethanamine;hydrochloride
- (1R)-1-[4-(2-Bromoethoxy)phenyl]ethanamine;hydrochloride
Uniqueness
(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, chloro, and bromo analogs, the fluoroethoxy group offers enhanced stability and potential for specific interactions with molecular targets.
Biological Activity
Overview
(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride is a synthetic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a fluoroethoxy group attached to a phenyl ring, which is linked to an ethanamine moiety. The hydrochloride salt form enhances its solubility, making it suitable for biological applications.
- Chemical Formula : CHClFNO
- Molecular Weight : 233.69 g/mol
- CAS Number : 2411177-97-2
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The fluoroethoxy group may enhance binding affinity to specific molecular targets, potentially modulating their activity. The ethanamine structure allows interactions with neurotransmitter systems, which could influence several biological pathways.
Potential Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications, particularly in the following areas:
- Neurological Disorders : Due to its ability to interact with neurotransmitter systems, it may be explored for treating conditions such as depression or anxiety.
- Cancer Treatment : Fluorinated compounds are often investigated for their anticancer properties. Studies suggest that modifications like the fluoroethoxy group can enhance the efficacy of anticancer agents .
- Antiviral Activity : While some fluorinated compounds have shown antiviral properties, studies on related compounds indicate variable effectiveness against specific viruses .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines:
| Cell Line | CC (µM) | IC (µM) | Observations |
|---|---|---|---|
| HeLa | < 20 | Not determined | High cytotoxicity |
| LLC-MK2 | < 80 | Not determined | Moderate cytotoxicity |
| MRC-5 | > 400 | Not determined | Low cytotoxicity |
These findings suggest that while the compound exhibits significant cytotoxicity against certain cancer cell lines, it may be less effective on normal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of the fluoroethoxy group in modulating biological activity. Comparisons with similar compounds reveal that variations in substituents can lead to significant changes in potency and selectivity for specific receptors .
Case Studies
Case Study 1 : A study investigating the effects of fluorinated analogues on cancer cell lines demonstrated that this compound exhibited promising results in inhibiting cell proliferation in HeLa cells, indicating its potential as an anticancer agent .
Case Study 2 : Another research effort focused on the compound's interaction with adenosine receptors, revealing partial agonist activity that may contribute to its therapeutic effects in neurological disorders .
Q & A
Q. What are the optimal synthetic routes for (1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride, and how is chiral purity ensured?
Methodological Answer: Synthesis typically involves nucleophilic substitution of a 4-hydroxyphenyl precursor with 2-fluoroethyl bromide, followed by reductive amination to introduce the ethanamine moiety. Chiral resolution is critical; methods like chiral HPLC (e.g., using a Chiralpak® column) or enzymatic kinetic resolution can isolate the (1R)-enantiomer . Salt formation with HCl ensures crystallinity and stability . Characterization via H/F NMR and polarimetry confirms enantiomeric excess (>99%) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
- pH stability: Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C/40°C over 72 hours.
- Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
Reference standards (e.g., GLPBIO’s 4-fluoro-2-oxo PCE hydrochloride protocol) recommend lyophilization for long-term storage .
Q. What analytical techniques are recommended for purity and structural verification?
Methodological Answer:
- Purity: HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) for non-chromophoric impurities .
- Structural confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., H-C HSQC) to resolve fluorine coupling patterns in the 2-fluoroethoxy group .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?
Methodological Answer: Contradictions may arise from assay conditions (e.g., buffer ionic strength, cell membrane preparation methods). Standardize protocols:
Q. What strategies are effective for studying the compound’s metabolic fate in vivo?
Methodological Answer:
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
Q. What experimental design considerations mitigate variability in neurobehavioral studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
